ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.
Introduction of the ethyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions using suitable alkyl halides and aryl halides in the presence of a base.
Formation of the (E)-2-(dimethylamino)ethenyl group: This step involves the reaction of the intermediate compound with dimethylamine and an appropriate aldehyde or ketone under basic conditions to form the enamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: This compound differs by the presence of a methyl group instead of an ethyl group.
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: This compound has a methyl-substituted phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it a versatile compound for various applications.
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H23N5O2/c1-5-15-17(14-10-8-7-9-11-14)19-22-21-18(20(26)27-6-2)16(25(19)23-15)12-13-24(3)4/h7-13H,5-6H2,1-4H3/b13-12+ |
InChI Key |
SGIDNRCGSTZPOQ-OUKQBFOZSA-N |
Isomeric SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)/C=C/N(C)C |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.